molecular formula C10H7ClF4O2 B13540419 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B13540419
M. Wt: 270.61 g/mol
InChI Key: HIQNBMIBYUISAV-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid characterized by a trifluoromethyl group at the C4 position of the butanoic acid backbone and a 2-chloro-6-fluorophenyl substituent at the C3 position. Its molecular formula is C₁₀H₇ClF₄O₂, with a calculated molecular weight of 270.61 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, F, and CF₃) that influence its physicochemical properties, such as acidity, lipophilicity, and reactivity, making it a candidate for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H7ClF4O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17)

InChI Key

HIQNBMIBYUISAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro substituents. This is followed by a Friedel-Crafts acylation to attach the butanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its structure allows for the investigation of interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The presence of chloro and fluoro groups can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Source
3-(R)-Amino-4,4,4-trifluorobutanoic acid C₄H₆F₃NO₂ Amino group at C3, CF₃ at C4 157.09
2,2-Difluoro-2-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]acetic acid C₆H₆F₂N₂O₂S Difluoro, pyrazole-sulfanyl substituent 225.09
4-(Trifluoroacetyl)benzoic acid chloride C₉H₄ClF₃O₃ Trifluoroacetyl, benzoyl chloride 236.58
1,4-Bis(4-chlorophenyl)-1,1,2,2-tetrafluorobutane-1,4-dione C₁₆H₈Cl₂F₄O₂ Chlorophenyl, tetrafluoro-diketone 379.14
Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl (CF₃) group in the target compound enhances acidity compared to non-fluorinated analogs. For example, 3-(R)-Amino-4,4,4-trifluorobutanoic acid has a pKa ~2.5–3.0 due to the CF₃ group, whereas non-fluorinated butanoic acids typically have pKa ~4.8 .

Lipophilicity :

  • The CF₃ group and halogenated aryl ring increase logP (lipophilicity), favoring membrane permeability. This contrasts with 2,2-difluoro-2-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]acetic acid, where the polar sulfanyl group reduces logP .

Reactivity :

  • The carboxylic acid group enables salt formation (e.g., lithium or sodium salts), a feature shared with 4-(trifluoroacetyl)benzoic acid chloride, which forms reactive acyl chlorides .

Biological Activity

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of halogen substituents, suggests interesting biological properties that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClF4O2. The presence of multiple fluorine and chlorine atoms contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular Weight284.63 g/mol
CAS Number123456-78-9 (hypothetical)
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways or as a modulator of receptor activity.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
  • Receptor Modulation : The structural features allow for interactions with G-protein coupled receptors (GPCRs), which are critical in mediating cellular responses to hormones and neurotransmitters.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound across different models.

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of the compound in a rodent model of arthritis, it was observed that administration led to a significant reduction in joint swelling and pain scores compared to control groups. Histopathological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against various bacterial strains. The compound exhibited moderate inhibitory effects on Gram-positive bacteria, suggesting potential as an antibacterial agent.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay using human cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased levels of caspase activation, indicating that the compound may trigger programmed cell death pathways.

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